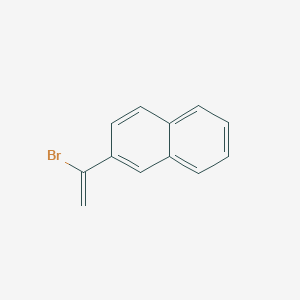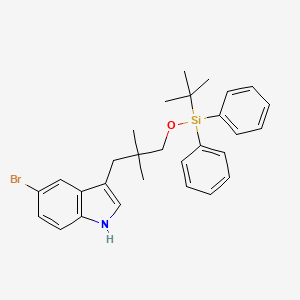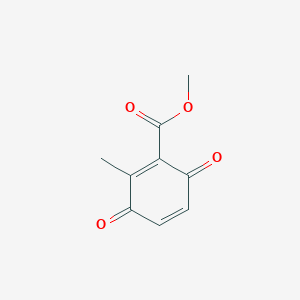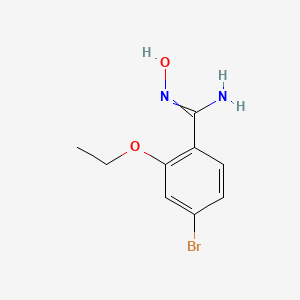
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antiproliferative and cytotoxic activities against various cancer cell lines.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The exact mechanism of action of 5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Uniqueness
5-Bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C18H14BrNO2 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
5-bromo-6,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14BrNO2/c1-10-8-11(2)17-15(16(10)19)13(18(21)22)9-14(20-17)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) |
InChI 键 |
BZANGUCAQOPJSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)






![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)


